1-Naphthalen-2-ylmethyl-cyclopropylamine is an organic compound characterized by a cyclopropylamine structure linked to a naphthalene moiety. Its molecular formula is . The compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, providing significant stability and potential for π-π interactions. The cyclopropylamine portion introduces unique steric and electronic properties due to the strain of the three-membered ring, which can influence its reactivity and interactions with biological targets.
Research into the biological activity of 1-naphthalen-2-ylmethyl-cyclopropylamine suggests potential interactions with various biomolecular targets. It has been studied for its effects on neurotransmitter receptors and may exhibit pharmacological properties relevant to neuropsychiatric disorders. The mechanism of action involves binding to specific receptors, which modulates their activity and influences physiological responses. Further studies are required to elucidate its full pharmacological profile and therapeutic potential.
The synthesis of 1-naphthalen-2-ylmethyl-cyclopropylamine typically involves:
1-Naphthalen-2-ylmethyl-cyclopropylamine has several applications across different fields:
Studies on the interactions of 1-naphthalen-2-ylmethyl-cyclopropylamine with biological systems have indicated that it may bind selectively to certain receptors or enzymes. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed interaction studies are essential for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with 1-naphthalen-2-ylmethyl-cyclopropylamine, including:
| Compound Name | Structure Characteristics |
|---|---|
| N-(naphthalen-1-ylmethyl)cyclopropanamine | Similar naphthalene and cyclopropane structure |
| N-(phenylmethyl)cyclopropanamine | Contains a phenyl group instead of a naphthalene |
| N-(naphthalen-1-ylmethyl)cyclobutanamine | Features a cyclobutane ring instead of cyclopropane |
The uniqueness of 1-naphthalen-2-ylmethyl-cyclopropylamine lies in its combination of a rigid cyclopropane structure with an aromatic naphthalene system. This combination imparts distinct chemical properties, such as increased rigidity and stability compared to other similar compounds, which may have different ring systems or substituents. Additionally, the specific orientation of the naphthalene group relative to the amine functionality can significantly influence its reactivity and biological activity
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